Zizyphoiside E
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Description
Zizyphoiside E is a natural product found in Alphitonia zizyphoides with data available.
Scientific Research Applications
1. Structural Analysis
Zizyphoiside E, along with other saponins like zizyphoisides C and D, has been identified in plants such as Alphitonia zizyphoides, commonly found in the Samoan rainforest. These compounds are characterized by their structure consisting of the aglycone jujubogenin, three sugar units, and an unsaturated side-chain, with differences mainly in the acetylation of the sugar units (Li et al., 1994).
2. Neuroprotective Effects
Studies have shown that extracts from Zizyphus, which likely contain this compound, exhibit neuroprotective effects. For instance, methanol extract from Zizyphi Spinosi Semen demonstrated inhibition of NMDA-induced neurotoxicity in cultured rat cerebellar granule neurons, suggesting potential applications in neurological disorders (Park et al., 2004).
3. Antidiabetic Properties
Research indicates that Zizyphus, potentially including this compound, exhibits antidiabetic effects. For example, a study on Zizyphus spina-christi showed significant reduction in serum glucose levels and improvements in liver glycogen content in diabetic rats, highlighting its therapeutic potential for diabetes management (Glombitza et al., 1994).
4. Antioxidant Activities
Zizyphus jujuba, which may contain this compound, has been used in traditional medicine and has demonstrated antioxidant properties. For example, an ultrasonic-assisted extraction study on Zizyphi Spinosae Semen oil showed significant antioxidant activity, indicating its potential use in food and pharmaceutical industries (Xiao et al., 2018).
5. Anti-inflammatory and Anticancer Properties
Further studies suggest anti-inflammatory and anticancer properties of Zizyphus extracts, which may include this compound. For instance, the ethanolic extract from Zizyphus nummularia root bark showed in vitro and in vivo anticancer activity against various cancer cell lines and Ehrlich ascites carcinoma in mice (Ray & Dewanjee, 2015). Additionally, Zizyphus jujube extracts exhibited antiproliferative and apoptotic effects in human breast cancer cells (Plastina et al., 2012).
Properties
CAS No. |
156436-85-0 |
---|---|
Molecular Formula |
C49H78O18 |
Molecular Weight |
955.1 g/mol |
IUPAC Name |
[6-[2-[3,5-dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C49H78O18/c1-22(2)16-25-17-47(9,58)40-26-10-11-30-45(7)14-13-31(44(5,6)29(45)12-15-46(30,8)48(26)20-49(40,67-25)60-21-48)64-41-35(56)38(27(52)19-59-41)65-43-36(57)39(32(53)28(18-50)63-43)66-42-34(55)33(54)37(23(3)61-42)62-24(4)51/h16,23,25-43,50,52-58H,10-15,17-21H2,1-9H3 |
InChI Key |
MKPLIDATQPIMFJ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(COC(C3O)OC4CCC5(C6CCC7C8C(CC(OC89CC7(C6(CCC5C4(C)C)C)CO9)C=C(C)C)(C)O)C)O)CO)O)O)O)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(COC(C3O)OC4CCC5(C6CCC7C8C(CC(OC89CC7(C6(CCC5C4(C)C)C)CO9)C=C(C)C)(C)O)C)O)CO)O)O)O)OC(=O)C |
Synonyms |
4-O-acetylrhamnopyranosyl-1-3-glucopyranosyl-1-3-arabinopyranosyl-1-3-jujubogenin zizyphoiside E |
Origin of Product |
United States |
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